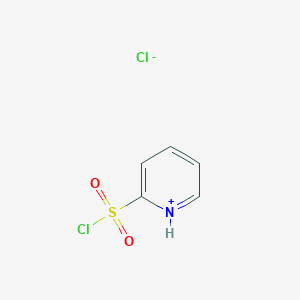
2-Chlorosulfonyl-pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorosulfonyl-pyridinium chloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is an off-white solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility, making it valuable in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorosulfonyl-pyridinium chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves the following steps:
- Pyridine is reacted with chlorosulfonic acid under controlled conditions.
- The reaction mixture is then cooled, and the product is isolated by filtration.
- The crude product is purified through recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels to handle the reactants.
- Efficient cooling systems to control the exothermic reaction.
- Filtration and purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorosulfonyl-pyridinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in an inert solvent like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Products include various substituted pyridinium derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Oxidation: Oxidized derivatives with altered chemical properties.
Scientific Research Applications
2-Chlorosulfonyl-pyridinium chloride is a chemical compound with the molecular formula C5H4ClNO2S and a molar mass of approximately 214.07 g/mol. It typically appears as a white to pale yellow solid and has a melting point ranging from 77°C to 81°C. The compound is soluble in water, forming an acidic solution, and is known for its irritant properties, classified under hazard symbols Xi, which indicates it can cause burns and irritation to the eyes and skin.
Synthesis of this compound
This compound can be synthesized through several methods, but the search results do not provide the specifics of these methods.
Applications in Organic Synthesis
This compound is primarily used in organic synthesis as a reagent for introducing sulfonyl groups into various organic molecules. Its applications include synthesizing piperidine derivatives, which are not as readily achieved using other similar compounds. Interaction studies have focused on its reactivity with nucleophiles such as amines and alcohols, which helps to elucidate its role as a sulfonylating agent and its mechanism of action in forming new compounds. Due to its corrosive nature, careful handling is necessary during experiments to avoid unwanted reactions or degradation of sensitive materials.
Mechanism of Action
The mechanism of action of 2-Chlorosulfonyl-pyridinium chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinesulfonyl Chloride Hydrochloride: Similar in structure but with different reactivity and applications.
Pyridine-2-sulfonyl Chloride: Another related compound with distinct chemical properties
Uniqueness
2-Chlorosulfonyl-pyridinium chloride is unique due to its specific reactivity profile and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H5Cl2NO2S |
|---|---|
Molecular Weight |
214.07 g/mol |
IUPAC Name |
pyridin-1-ium-2-sulfonyl chloride;chloride |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
InChI Key |
XAJWHCVLZBSLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















